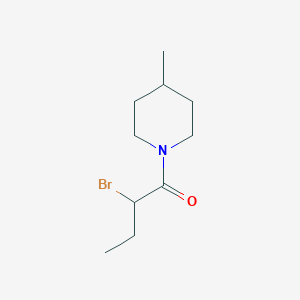

1-(2-Bromobutanoyl)-4-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-6-4-8(2)5-7-12/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYWXFNNVKILRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255119 | |

| Record name | 2-Bromo-1-(4-methyl-1-piperidinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-32-2 | |

| Record name | 2-Bromo-1-(4-methyl-1-piperidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-methyl-1-piperidinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 2 Bromobutanoyl 4 Methylpiperidine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-(2-Bromobutanoyl)-4-methylpiperidine, the most logical disconnection is at the amide bond (C-N bond). This bond can be formed via nucleophilic acyl substitution.

This disconnection identifies two primary synthons: a nucleophilic 4-methylpiperidine (B120128) unit and an electrophilic 2-bromobutanoyl unit. These synthons correspond to the following precursor molecules:

Precursor 1: 4-Methylpiperidine, a commercially available heterocyclic amine. chemicalbook.comsigmaaldrich.com

Precursor 2: 2-Bromobutanoic acid or its more reactive derivative, 2-bromobutanoyl chloride.

An alternative strategy involves forming the amide bond first, followed by the bromination step. This approach disconnects the molecule into 4-methylpiperidine and a butanoyl unit, such as butanoyl chloride. The intermediate, 1-(butanoyl)-4-methylpiperidine, would then undergo selective α-bromination. This latter approach is often preferred as it can offer better control over the bromination step.

Development and Optimization of Synthetic Pathways

The forward synthesis of this compound typically involves two key transformations: N-acylation and α-bromination. The sequence of these steps is a critical consideration in pathway design.

The formation of the amide bond between 4-methylpiperidine and a butanoyl derivative is a standard N-acylation reaction. This can be achieved by reacting 4-methylpiperidine with an activated form of a carboxylic acid, such as an acyl chloride or anhydride (B1165640). semanticscholar.org The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

A common method involves the reaction of 4-methylpiperidine with butanoyl chloride in an inert solvent like dichloromethane (B109758) (CH2Cl2), often with a tertiary amine base such as triethylamine (B128534) (Et3N) or pyridine. nih.gov

| Acylating Agent | Base | Typical Solvent | Notes |

|---|---|---|---|

| Butanoyl chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Forms the precursor 1-(butanoyl)-4-methylpiperidine for subsequent bromination. |

| 2-Bromobutanoyl chloride | Triethylamine, Pyridine | Dichloromethane (DCM) | Directly forms the target molecule, but the acyl chloride is more specialized. |

| Butanoic anhydride | None required or catalytic DMAP | Dichloromethane (DCM) | Less reactive than acyl chloride; may require heating. |

| Butanoic acid | Carbodiimides (e.g., EDC, DCC) | Dichloromethane (DCM), Dimethylformamide (DMF) | Coupling reagents activate the carboxylic acid in situ. nih.gov |

The introduction of the bromine atom at the carbon adjacent to the carbonyl group (the α-carbon) is a key step. This is typically achieved through the reaction of the corresponding amide, 1-(butanoyl)-4-methylpiperidine, with an electrophilic bromine source.

The mechanism for α-halogenation of carbonyl compounds under acidic conditions proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the acidity of the α-protons. A base then removes an α-proton to form a nucleophilic enol, which subsequently attacks the electrophilic bromine (e.g., Br₂). masterorganicchemistry.com Deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo amide.

Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂) in an acidic solvent like acetic acid. masterorganicchemistry.comnih.gov

| Brominating Agent | Catalyst/Solvent | Mechanism Pathway | Key Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or radical initiator (e.g., AIBN) | Enol (acidic) or Radical | NBS is a convenient and safer source of electrophilic bromine compared to Br₂. nih.gov |

| Bromine (Br₂) | Acetic Acid (AcOH) | Enol (acidic) | Requires careful handling; reaction is catalyzed by the acid solvent. masterorganicchemistry.com |

| Diethyl (methyl)bromomalonate (DEMBM) | Phosphine Oxide Catalysis | Activated Amide Intermediate | A method involving amide activation. nih.gov |

Regioselectivity refers to the specific location of the bromination. The reaction is highly regioselective for the α-position of the butanoyl group because the protons on this carbon are significantly more acidic than any protons on the piperidine (B6355638) ring. This increased acidity is due to the electron-withdrawing effect of the adjacent carbonyl group and the ability to form a stabilized enol or enolate intermediate. libretexts.orgmasterorganicchemistry.com

Chemoselectivity involves avoiding unwanted side reactions, primarily over-bromination to form 1-(2,2-dibromobutanoyl)-4-methylpiperidine. Mono-α-bromination is favored over di-bromination under acidic conditions. However, controlling the stoichiometry of the brominating agent (using slightly more than one equivalent) and the reaction time is crucial to minimize the formation of the dibrominated byproduct. nih.govacs.org The functional group tolerance of reagents like NBS is generally moderate, meaning other potentially reactive sites in more complex molecules could be affected. nih.gov

Enantioselective Synthesis Approaches to Chiral Analogs

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantioselective synthesis aims to produce a single enantiomer.

Achieving stereocontrol in α-bromination reactions is a significant challenge in modern organic synthesis. The primary strategies involve the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net In this context, a chiral amine could be used instead of 4-methylpiperidine, or more commonly, a chiral auxiliary is attached to the N-acyl group.

A well-established method uses Evans' oxazolidinone auxiliaries. rsc.org The synthesis would proceed in three steps:

Attachment: The chiral oxazolidinone is acylated with butanoyl chloride.

Diastereoselective Bromination: The resulting N-acyl oxazolidinone is converted to a specific enolate, which then reacts with an electrophilic bromine source. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the bromine to attack from the less sterically hindered face, leading to one diastereomer in high excess.

Cleavage: The chiral auxiliary is removed (e.g., by hydrolysis or reduction) and can often be recovered, leaving the enantiomerically enriched α-bromo acid, which can then be coupled with 4-methylpiperidine.

| Chiral Auxiliary Type | Example | General Principle |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Forms a chiral N-acyl imide, which provides excellent stereocontrol in enolate reactions. rsc.org |

| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Used to create chiral amines or amides, directing subsequent reactions. sigmaaldrich.com |

| Pyrrolidines | (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Forms chiral amides that can be used to direct asymmetric transformations. researchgate.net |

Organocatalysis: An alternative approach uses small, chiral organic molecules as catalysts to induce enantioselectivity. For instance, chiral amines like proline derivatives can catalyze the α-bromination of aldehydes and ketones by forming a chiral enamine intermediate. acs.org Similarly, cinchona alkaloid-based catalysts have been developed for the enantioselective α-halogenation of carbonyl compounds, offering high yields and stereocontrol. rsc.orgrsc.orgacs.org These methods could potentially be adapted for the direct, enantioselective α-bromination of 1-(butanoyl)-4-methylpiperidine or a related precursor.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust and reliable strategy for controlling stereochemistry. wikipedia.orgnih.gov In this approach, a chiral molecule, known as the auxiliary, is temporarily attached to an achiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction before it is cleaved, yielding an enantiomerically enriched product. researchgate.net Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries for the stereoselective functionalization of carbonyl compounds. rsc.orgnih.gov

A hypothetical synthesis of this compound using an Evans-type oxazolidinone auxiliary would proceed in three main steps:

Acylation of the Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with butanoyl chloride or butanoic anhydride to form the corresponding N-butanoyl imide. This reaction attaches the substrate to the chiral scaffold.

Diastereoselective Bromination: The N-acyl oxazolidinone is then treated with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a specific (Z)-enolate. The chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary locks the conformation of the enolate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively shields one face of the planar enolate. Subsequent reaction with an electrophilic bromine source, like N-Bromosuccinimide (NBS), results in the addition of bromine to the less sterically hindered face, leading to the formation of the α-bromo product with high diastereoselectivity. uwindsor.ca

Auxiliary Cleavage and Amidation: The final step involves the removal of the chiral auxiliary and the formation of the target amide. Treatment with a nucleophile, such as the lithium alkoxide of benzyl (B1604629) alcohol, would cleave the auxiliary to form a chiral benzyl ester of 2-bromobutanoic acid. The chiral auxiliary can often be recovered and reused. williams.edu The resulting activated carboxylic acid derivative can then be reacted with 4-methylpiperidine to furnish the final product, this compound, with the stereocenter established in the previous step.

Diastereoselective Alkylation of N-Propanoyl Oxazolidinone Enolates (Analogous System)

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio |

| 1 | Benzyl bromide | Benzyl | 92 | >99:1 |

| 2 | Allyl iodide | Allyl | 90 | >99:1 |

| 3 | Ethyl iodide | Ethyl | 94 | 98:2 |

| 4 | n-Butyl iodide | n-Butyl | 91 | 98:2 |

| 5 | Isopropyl iodide | Isopropyl | 80 | >99:1 |

Data adapted from D. A. Evans, M. D. Ennis, D. J. Mathre, J. Am. Chem. Soc. 1982, 104, 1737-1739. The reactions were performed on lithium enolates of N-propanoyl derivatives of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Asymmetric Catalysis in α-Bromination

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a chiral environment that favors the formation of one enantiomer over the other. researchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including α-bromination. researchgate.netrsc.org

The direct asymmetric α-bromination of the precursor amide, 1-(butanoyl)-4-methylpiperidine, represents a highly efficient potential route. However, the development of catalytic systems for the direct α-halogenation of simple acyclic amides remains a significant challenge. More established are the organocatalytic methods for the α-bromination of aldehydes. researchgate.netacs.orgrsc.org These reactions typically proceed via an enamine or iminium ion intermediate.

A plausible catalytic cycle for the α-bromination of an aldehyde using a chiral secondary amine catalyst (e.g., a proline derivative) involves:

Enamine Formation: The chiral secondary amine catalyst reacts reversibly with the aldehyde to form a nucleophilic enamine intermediate. The specific stereochemistry of the catalyst dictates the conformation of the enamine.

Stereoselective Bromination: The enamine, activated by the catalyst, attacks an electrophilic bromine source (e.g., NBS). The chiral environment created by the catalyst directs the attack to one of the two prochiral faces of the enamine, thereby establishing the stereocenter.

Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-bromo aldehyde product and regenerate the chiral catalyst, allowing it to re-enter the catalytic cycle.

While this mechanism is well-established for aldehydes, its direct application to amides is less straightforward due to the lower acidity of the α-proton and the different nature of the carbonyl group. However, the principles of creating a chiral environment to control the reaction stereochemistry are the same. Research in this area continues to evolve, with chiral phase-transfer catalysts and other Lewis acidic systems showing promise for related transformations. rsc.org

The following table illustrates the high efficiency and enantioselectivity that can be achieved in the organocatalytic α-bromination of various aldehydes using NBS as the bromine source, demonstrating the power of this synthetic strategy.

Organocatalytic Enantioselective α-Bromination of Aldehydes using NBS

| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Hydrocinnamaldehyde | 2 | 80 | 97.5:2.5 |

| 2 | Heptanal | 2 | 77 | 96:4 |

| 3 | Octanal | 2 | 84 | 97:3 |

| 4 | Pentanal | 2 | 73 | 95:5 |

| 5 | Isovaleraldehyde | 2 | 75 | 97:3 |

| 6 | 3-Cyclohexylpropanal | 5 | 81 | 97:3 |

Data adapted from Hutchinson, G. et al., J. Org. Chem. 2022, 87, 8387–8393. Reactions were catalyzed by a Jørgensen–Hayashi type catalyst with N-Bromosuccinimide (NBS) as the bromine source.

Advanced Spectroscopic and Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic compounds. For 1-(2-Bromobutanoyl)-4-methylpiperidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for the complete assignment of its proton and carbon signals and to probe its conformational dynamics.

A high-resolution ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the distinct proton environments within the molecule. The electronegative bromine and nitrogen atoms, along with the carbonyl group, would induce downfield shifts for adjacent protons. The protons on the piperidine (B6355638) ring are diastereotopic and would likely exhibit complex splitting patterns due to spin-spin coupling and the ring's conformational flexibility.

The ¹³C NMR spectrum would complement the proton data by providing a signal for each unique carbon atom. The carbonyl carbon is anticipated to resonate at a low field, while the carbons of the piperidine ring and the butanoyl chain would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Data for this compound

To unambiguously assign the NMR signals and understand the molecule's three-dimensional structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For instance, correlations between H-2' and H-3' in the butanoyl chain and within the piperidine ring's spin system would be expected. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra. ustc.edu.cnepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different fragments of the molecule. ustc.edu.cnepfl.ch For example, an HMBC spectrum would show a correlation between the H-2' proton and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. This would be particularly valuable for determining the orientation of the 4-methyl group and the bromobutanoyl substituent on the piperidine ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a fingerprint of the functional groups present. nih.govcardiff.ac.uk

Predicted Vibrational Frequencies for this compound

The IR spectrum would be dominated by a strong absorption band for the amide carbonyl stretch. The C-H stretching vibrations of the aliphatic portions of the molecule would also be prominent. The C-Br stretch would appear in the fingerprint region at lower wavenumbers. Raman spectroscopy would be particularly useful for observing the less polar C-H and C-Br bonds.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides crucial information on the molecular weight and structural features of a molecule through its fragmentation pattern. The mass spectrum of this compound would exhibit a molecular ion peak [M]⁺, accompanied by an [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). youtube.comdocbrown.info

Key fragmentation pathways would likely include:

Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines and would lead to the loss of the acyl group or fragments from the piperidine ring. miamioh.edu

Loss of Bromine: A significant fragment resulting from the cleavage of the carbon-bromine bond would be expected.

Amide Bond Cleavage: Fragmentation of the amide bond would lead to the formation of the 4-methylpiperidine (B120128) cation and the bromobutanoyl radical.

X-ray Crystallography for Solid-State Molecular Structure Determination

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. nih.govmdpi.com This technique would provide precise measurements of bond lengths, bond angles, and torsional angles. It would unequivocally establish the conformation of the 4-methylpiperidine ring (likely a chair conformation) and the relative stereochemistry at the chiral center. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The presence of a stereocenter at the second position of the butanoyl chain makes this compound a chiral molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the analysis of such compounds. nih.gov If the compound is synthesized in an enantiomerically enriched form, CD and ORD spectroscopy can be used to determine its enantiomeric purity. In combination with computational methods, these techniques can also be used to establish the absolute configuration of the chiral center.

Chemical Reactivity and Mechanistic Investigations

Rearrangement Reactions Involving the α-Bromo Amide Moiety

The α-bromo amide structure is susceptible to skeletal rearrangements under specific conditions, often leading to the formation of new ring structures or functional groups. These reactions typically involve the migration of a group to an electron-deficient center.

One potential transformation is a variation of the Hofmann rearrangement . youtube.com Treatment of the parent amide with bromine under basic conditions can form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement could lead to an isocyanate, which can be trapped by various nucleophiles. youtube.com While this reaction typically starts from an unsubstituted amide, the existing α-bromo substituent could influence the reaction course, potentially leading to competitive elimination or substitution reactions.

Another relevant transformation is the Favorskii rearrangement , commonly associated with α-halo ketones. An analogous pathway for 1-(2-Bromobutanoyl)-4-methylpiperidine would involve treatment with a strong base to remove the α-proton (if one were present) to form an enolate, which could then undergo intramolecular cyclization and rearrangement. However, the subject molecule lacks a proton on the bromine-bearing carbon, making a direct Favorskii-type mechanism unlikely unless a preceding isomerization occurs.

More complex rearrangements can be initiated through activation of the amide itself. For example, activation of the carbonyl oxygen with reagents like triflic anhydride (B1165640) can facilitate intramolecular nucleophilic attack or sigmatropic rearrangements. researchgate.net A csbsju.edunih.gov-sigmatropic rearrangement could occur if the amide nitrogen or oxygen were to coordinate with a suitable group, followed by a concerted shift. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the α-position of the amide. Both palladium and nickel catalysts are particularly effective in activating the C-Br bond of α-bromo amides for cross-coupling reactions. nih.gov

Palladium catalysts are widely used for cross-coupling reactions of α-bromo amides with various partners. A prominent example is the Suzuki-Miyaura coupling with aryl boronic acids. This reaction, often facilitated by a suitable ligand and base, allows for the synthesis of α-aryl amides. nih.govresearchgate.net The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.

Another important transformation is the reductive cross-coupling with terminal alkynes. rsc.org In this process, instead of the expected Sonogashira coupling product, β,γ-alkenyl carboxamides are formed, suggesting a mechanistic pathway that involves a radical coupling process. rsc.org

Table 3: Examples of Palladium-Catalyzed Reactions for α-Bromo Amides

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, Chiral P,P=O Ligand | α-Aryl Amide |

| Reductive Cross-Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ | β,γ-Alkenyl Amide |

| N-Alkylation | Benzophenone Imine | Pd Complex | α-(Imino) Amide |

Nickel catalysts offer a complementary and sometimes superior alternative to palladium, particularly for coupling reactions involving alkyl electrophiles. nih.govescholarship.org Nickel-catalyzed reactions often proceed through different intermediates, including radical pathways, which can enable unique transformations.

The Negishi coupling , which pairs the α-bromo amide with an organozinc reagent, is effectively catalyzed by nickel complexes, often in the presence of chiral ligands like Pybox to achieve enantioselectivity. nih.gov This method is highly versatile for creating α-alkyl and α-aryl amides.

Nickel can also catalyze Suzuki-Miyaura-type couplings with arylboronic acids, providing an efficient route to 2-fluoro-1,2-diarylethanones when applied to analogous α-bromo-α-fluoroketones. acs.org Furthermore, nickel-catalyzed electro-reductive cross-coupling reactions have been developed for aliphatic amides with alkyl halides, suggesting that this compound could potentially be functionalized through similar electrochemical methods. researchgate.net These reactions may involve Ni(I) or Ni(0) species that react with the alkyl bromide to generate alkyl radicals as key intermediates. researchgate.net

Table 4: Examples of Nickel-Catalyzed Reactions for α-Bromo Amides

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Potential Product Structure |

|---|---|---|---|

| Negishi Coupling | Organozinc Reagent (R-ZnX) | NiCl₂(dppe), (i-Pr)-Pybox | α-Alkyl or α-Aryl Amide |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Ni(cod)₂, NHC Ligand | α-Aryl Amide |

| Electro-Reductive Coupling | Alkyl Halide (R-X) | Ni(bpy)₃(BF₄)₂ | α-Alkylated Amide |

Reduction Reactions and Pathways

Strong, non-selective reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to reduce the amide functional group to an amine. masterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.org In this pathway, the carbonyl group (C=O) is completely reduced to a methylene (B1212753) group (CH₂). Concurrently, the α-bromine atom would likely be removed through a reductive dehalogenation process, replaced by a hydrogen atom. This would result in the formation of 1-(butan-2-yl)-4-methylpiperidine.

The mechanism for the amide reduction by LiAlH₄ typically involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org This is followed by the formation of a complex with the aluminum species, which facilitates the elimination of the oxygen atom. A subsequent hydride attack on the resulting iminium ion intermediate yields the final amine product. libretexts.org

Conversely, chemoselective reduction of the α-bromo group without affecting the amide carbonyl is a more nuanced process. Reagents like organotin hydrides (e.g., tributyltin hydride) are known to mediate the radical-based reduction of α-halo carbonyl compounds. nih.gov This type of reaction proceeds through a radical chain mechanism, where a tin radical abstracts the bromine atom to form an α-carbonyl radical. This radical then abstracts a hydrogen atom from the tin hydride, yielding the dehalogenated product, 1-butanoyl-4-methylpiperidine, while leaving the amide group intact.

The choice of reducing agent is therefore critical in directing the reaction towards either complete reduction of both functional groups or selective dehalogenation.

Table 1: Plausible Reduction Pathways and Products

| Reducing Agent | Probable Major Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Butan-2-yl)-4-methylpiperidine | Amide to Amine & Dehalogenation |

Hydrolysis and Solvolysis Pathways of the Amide and Halide Linkages

The structure of this compound contains two key linkages susceptible to hydrolysis and solvolysis: the amide bond and the carbon-bromine bond. The cleavage of these bonds can proceed through different mechanisms depending on the reaction conditions, such as pH and the nature of the solvent. viu.ca

Amide Linkage Hydrolysis:

The amide bond is notoriously stable and requires forcing conditions, such as strong acid or base catalysis, for hydrolysis to occur. libretexts.org

Under acidic conditions, the mechanism typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-methylpiperidine (B120128) lead to the formation of 2-bromobutanoic acid. libretexts.org

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the 4-methylpiperidide anion as the leaving group, which is subsequently protonated by the solvent to yield 4-methylpiperidine and the carboxylate salt of 2-bromobutanoic acid. libretexts.org The rate of hydrolysis is generally dependent on the concentration of both the amide and the acid or base catalyst. viu.ca

Halide Linkage Solvolysis:

The carbon-bromine bond at the α-position to the carbonyl group is susceptible to nucleophilic substitution reactions (SN). wikipedia.orgperlego.com The presence of the adjacent carbonyl group can influence the reaction rate. libretexts.orglibretexts.org In aqueous media (hydrolysis), a water molecule can act as the nucleophile, displacing the bromide ion to form 1-(2-hydroxybutanoyl)-4-methylpiperidine.

The mechanism of this substitution can be either SN1 or SN2. libretexts.org An SN2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. perlego.com An SN1 mechanism would proceed through a carbocation intermediate. The stability of this potential carbocation is a key factor. Given that it is a secondary carbon, both pathways might be operative, depending on the specific solvent and conditions. chemguide.co.uk

Table 2: Potential Hydrolysis/Solvolysis Products

| Reaction Condition | Primary Cleavage Site | Major Organic Products |

|---|---|---|

| Strong Acid (e.g., H₃O⁺, heat) | Amide Bond | 2-Bromobutanoic acid and 4-Methylpiperidine |

| Strong Base (e.g., NaOH, heat) | Amide Bond | Sodium 2-bromobutanoate and 4-Methylpiperidine |

Computational Chemistry and Theoretical Studies

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's reactivity and physical properties. Computational studies are indispensable for mapping these characteristics for complex structures like 1-(2-Bromobutanoyl)-4-methylpiperidine.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized, lowest-energy geometry of a molecule. For this compound, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net

The piperidine (B6355638) ring is expected to adopt a stable chair conformation. In this conformation, the 4-methyl substituent can be in either an axial or equatorial position. Theoretical calculations consistently show that for monosubstituted piperidines, the equatorial position is energetically favored to minimize steric hindrance. rsc.org The geometry of the N-acyl group is also critical; the amide bond (N1-C7) exhibits partial double-bond character due to resonance, leading to a planar arrangement of the atoms involved (C6-N1-C7-O8). nih.gov

Below is a table of representative, theoretically calculated geometric parameters for the ground state of this compound with the 4-methyl group in the favored equatorial position.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1—C7 (Amide) | 1.37 |

| Bond Length (Å) | C7=O8 (Carbonyl) | 1.23 |

| Bond Length (Å) | C8—Br | 1.96 |

| Bond Angle (°) | C6—N1—C2 | 112.5 |

| Bond Angle (°) | N1—C7=O8 | 121.0 |

| Dihedral Angle (°) | C6—N1—C7—C8 | -178.5 |

| Dihedral Angle (°) | H—C4—C3—C2 | -55.2 |

Conformational Landscapes and Energy Minimization

Beyond the ground state, a molecule can exist in several conformations accessible at room temperature. For this compound, conformational flexibility arises from:

Piperidine Ring Pucker: The ring can exist in chair, boat, or twist-boat forms. The chair is significantly more stable. rsc.org

Substituent Orientation: The 4-methyl group can be equatorial or axial.

Amide Bond Rotation: Rotation around the N1-C7 bond is restricted but possible, leading to different orientations of the butanoyl group relative to the piperidine ring.

Side-Chain Rotation: Rotation around the C7-C8 and C8-C9 single bonds.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis reveals the relative energies of different stable conformations (local minima) and the energy barriers between them. For N-acylpiperidines, a pseudoallylic strain can influence the conformational preference of substituents at the 2-position, though this effect is less direct for a 4-substituted ring. nih.gov Studies on similar N-acyl systems show that the energy difference between conformers can be significant, dictating the molecule's predominant shape in solution. nih.gov

The following table illustrates a hypothetical energy landscape for the primary conformers related to the 4-methyl group orientation.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Chair-Equatorial | Methyl group is equatorial on a chair ring | 0.00 | 95.4 |

| Chair-Axial | Methyl group is axial on a chair ring | 2.10 | 4.5 |

| Twist-Boat | Piperidine ring in a twist-boat form | 5.50 | <0.1 |

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of short-lived transition states that are difficult to observe experimentally. mdpi.com

Computational Elucidation of Nucleophilic Substitution Mechanisms

The bromine atom on the carbon alpha to the carbonyl group makes this compound a substrate for nucleophilic substitution reactions. Theoretical calculations can model the reaction pathway for mechanisms like SN2. By calculating the energies of the reactants, the transition state (TS), and the products, a complete energy profile of the reaction can be constructed. researchgate.netresearchgate.net

A representative energy profile for a hypothetical SN2 reaction is presented below.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔG‡ (Activation Energy) | Energy difference between reactants and the transition state | +18.5 |

| ΔGrxn (Reaction Energy) | Energy difference between reactants and products | -12.0 |

Prediction of Rearrangement Barriers and Pathways

Internal rearrangements, such as the rotation around the amide C-N bond, represent another class of dynamic processes that can be studied computationally. Due to the partial double-bond character, this rotation does not occur freely and has a significant energy barrier. This barrier can be calculated by modeling the pathway between the s-cis and s-trans (or more generally, E/Z) conformers. The transition state for this process involves a perpendicular orientation of the carbonyl group relative to the piperidine nitrogen's lone pair orbital. Such calculations provide insight into the dynamic behavior of the molecule in solution and the timescale on which these conformational changes occur.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Once a molecule's ground state geometry is accurately calculated, its spectroscopic properties can be predicted with a high degree of confidence. researchgate.net This is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated magnetic shielding tensors for each nucleus are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. These predictions are highly sensitive to the molecule's conformation. github.io

| Nucleus Type | Position | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) |

|---|---|---|---|

| Carbonyl | C7 | 169.5 | - |

| CH-Br | C8 | 45.2 | 4.55 |

| Piperidine | C2, C6 (axial/eq) | 42.1 / 46.5 | 3.05 / 3.70 |

| Piperidine | C3, C5 (axial/eq) | 34.8 | 1.25 / 1.80 |

| Piperidine | C4 | 31.0 | 1.60 |

| Methyl | C11 | 21.5 | 0.95 |

IR Spectroscopy: Vibrational frequencies are obtained from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. The predicted IR spectrum can confirm the presence of key functional groups. nih.gov

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1, Scaled) |

|---|---|---|

| C-H Stretch (Aliphatic) | CH3, CH2, CH | 2850-2960 |

| C=O Stretch (Amide) | Tertiary Amide | 1665 |

| C-N Stretch | Amide | 1250 |

| C-Br Stretch | Bromoalkane | 650 |

UV-Vis Spectroscopy: Electronic excitations are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energy difference between the ground electronic state and various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption peaks. For this compound, the primary electronic transition in the UV region is expected to be the n → π* transition associated with the amide carbonyl group. sharif.edu

| Predicted λmax (nm) | Transition Type | Involved Orbitals |

|---|---|---|

| 215 | n → π* | HOMO → LUMO |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and reactivity of this compound. Through the analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions, a detailed picture of the molecule's reactive behavior can be constructed.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. chemrxiv.org In the case of this compound, the MEP analysis would likely reveal distinct zones of positive and negative electrostatic potential. The regions of negative potential, typically colored red or yellow in MEP maps, indicate electron-rich areas and are prone to electrophilic attack. For this molecule, such regions are expected to be concentrated around the carbonyl oxygen and the bromine atom due to the high electronegativity of these atoms. Conversely, areas of positive potential, often depicted in blue, signify electron-deficient regions that are susceptible to nucleophilic attack. These are anticipated to be located around the hydrogen atoms of the methyl group and the piperidine ring.

Fukui function analysis further refines this understanding of reactivity by quantifying the sensitivity of the electron density to a change in the number of electrons. researchgate.netresearchgate.net This analysis helps in identifying the most electrophilic and nucleophilic sites within the molecule with greater precision. The Fukui function, denoted as f(r), can be resolved into two key indices: f+(r) for nucleophilic attack and f-(r) for electrophilic attack. For this compound, the carbonyl carbon is expected to exhibit a high f+(r) value, marking it as a primary site for nucleophilic attack. In contrast, the oxygen and bromine atoms would likely show high f-(r) values, indicating their susceptibility to electrophilic attack.

Interactive Data Table: Predicted Reactive Sites from MEP and Fukui Function Analysis

| Atomic Site | Predicted Reactivity | Supporting Analysis |

| Carbonyl Oxygen | Nucleophilic | High negative electrostatic potential (MEP), High f-(r) (Fukui) |

| Carbonyl Carbon | Electrophilic | High positive electrostatic potential (MEP), High f+(r) (Fukui) |

| Bromine Atom | Nucleophilic | High negative electrostatic potential (MEP), High f-(r) (Fukui) |

| Piperidine Nitrogen | Potentially Nucleophilic | Moderate negative electrostatic potential (MEP) |

Quantum Chemical Descriptors for Reactivity Prediction

To provide a quantitative assessment of the reactivity of this compound, a range of quantum chemical descriptors can be calculated. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer valuable insights into the molecule's stability and reactivity. scholarsresearchlibrary.comsemanticscholar.org

The HOMO and LUMO energies are fundamental in predicting a molecule's ability to donate or accept electrons. A higher HOMO energy suggests a greater tendency to donate electrons, indicating nucleophilic character. Conversely, a lower LUMO energy points to a greater ability to accept electrons, signifying electrophilic character. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From these frontier orbital energies, several key reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η), it indicates the ease of electron cloud polarization.

Interactive Data Table: Hypothetical Quantum Chemical Descriptors

| Descriptor | Hypothetical Value (eV) | Interpretation |

| EHOMO | -8.5 | Indicates electron-donating capability |

| ELUMO | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 | Suggests relatively high kinetic stability |

| Ionization Potential (I) | 8.5 | Energy needed to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.65 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 0.27 | Propensity for the electron cloud to be polarized |

| Electrophilicity Index (ω) | 3.22 | Indicates a moderate electrophilic character |

These theoretical calculations collectively provide a comprehensive framework for understanding the chemical behavior of this compound, guiding further experimental investigation into its properties and potential applications.

Derivatization Strategies and Synthetic Utility

Formation of Substituted Piperidine (B6355638) Derivatives via Reaction at the α-Bromine

The α-bromine atom in 1-(2-bromobutanoyl)-4-methylpiperidine is the most reactive site for nucleophilic substitution, providing a straightforward route to a wide array of functionalized piperidine derivatives.

Amination: The substitution of the α-bromine with a nitrogen nucleophile is a well-established method for the synthesis of α-amino amides. nih.gov This reaction is typically carried out in the presence of an inorganic or organic base. nih.gov A variety of amines, including primary and secondary amines, can be used as nucleophiles, leading to the corresponding α-amino or α-diamino butanoyl piperidines. nih.govchemguide.co.ukresearchgate.net The use of chiral amines or auxiliaries can also lead to the diastereoselective formation of α-amino amide products. nih.gov

Alkylation: The α-carbon of α-bromo amides can also be alkylated through reactions with carbon nucleophiles. libretexts.orgyoutube.comorgoreview.com Nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents has been shown to be an effective method for producing enantiopure α-chiral amides. nih.gov Silver(I)-promoted reactions with allyl- and methallyltrimethylsilane (B96022) have also been used to form α-allylated amides. nih.gov These methods open up the possibility of introducing a wide range of alkyl, aryl, and vinyl groups at the α-position of the butanoyl chain.

| Reaction | Nucleophile/Reagent | Product Type | Key Features |

| Amination | Primary or secondary amines | α-Amino amides | Base-mediated, broad scope of amines. |

| Alkylation | Organozinc reagents | α-Alkyl amides | Nickel-catalyzed, can be enantioselective. |

| Alkylation | Allylsilanes | α-Allyl amides | Silver(I)-promoted. |

Intramolecular reactions involving the α-bromo amide moiety can lead to the formation of fused heterocyclic systems. If a nucleophilic group is present elsewhere in the molecule, it can displace the α-bromine to form a new ring. For instance, if the butanoyl chain is modified to contain a tethered nucleophile, intramolecular cyclization could yield bicyclic structures.

Furthermore, tandem reactions can be designed where an initial intermolecular reaction at the α-position is followed by a cyclization. For example, a tandem annulation and 1,2-alkyl migration of α-bromo-β-oxoamides with amines has been reported to give polysubstituted pyrrolin-4-ones. researchgate.net While this specific example involves a β-oxoamide, it demonstrates the potential for complex, multi-step transformations initiated by the reactivity of the α-bromo amide. The synthesis of fused nitrogen-containing heterocycles can also be achieved through various cascade reactions, showcasing the versatility of amide functionalities in constructing polycyclic systems. scholaris.caresearchgate.net

Preparation of N-Acyl Piperidines with Modified Butanoyl Chains

Modification of the butanoyl chain of this compound, beyond reactions at the α-carbon, can lead to a diverse range of N-acyl piperidine derivatives with potentially interesting biological activities. nih.gov

One approach involves the dehydrobromination of this compound to introduce a double bond into the butanoyl chain, forming an α,β-unsaturated amide. This enamide can then undergo a variety of transformations, such as Michael additions, cycloadditions, or hydroaminations, to introduce further functionality. nih.gov

Alternatively, the entire 2-bromobutanoyl group can be cleaved and replaced with other acyl chains. While the direct cleavage of the amide bond is challenging, it can be achieved under certain conditions. More practically, one could synthesize a variety of N-acyl-4-methylpiperidines by reacting 4-methylpiperidine (B120128) with different acyl chlorides or carboxylic acids. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with various acyl groups has been reported, demonstrating the feasibility of introducing diverse functionalities at the nitrogen atom. nih.gov

Stereoselective Transformations for Accessing Chiral Building Blocks

The derivatization of this compound offers a valuable platform for the synthesis of chiral building blocks, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The presence of a stereocenter at the α-carbon of the butanoyl chain allows for the application of various stereoselective transformations to yield enantiomerically enriched or pure compounds. These strategies primarily focus on controlling the stereochemical outcome of nucleophilic substitution reactions at this chiral center.

One of the most effective approaches for inducing stereoselectivity is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be appended to the molecule, followed by a diastereoselective reaction at the α-carbon. Subsequent removal of the auxiliary would then furnish the desired chiral product. For instance, auxiliaries like pseudoephedrine or Oppolzer's camphorsultam have been successfully employed in the stereoselective alkylation and amination of α-halo amides. wikipedia.orgnih.gov The chiral environment created by the auxiliary directs the approach of the incoming nucleophile, favoring the formation of one diastereomer over the other.

Another powerful strategy involves transition metal-catalyzed cross-coupling reactions. The nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents in the presence of a chiral ligand, such as (i-Pr)-Pybox, has been shown to be an exceptionally useful method for obtaining enantiopure α-chiral amides. nih.gov This kinetic resolution process selectively reacts with one enantiomer of the racemic starting material at a faster rate, leaving the unreacted starting material and the product in enantiomerically enriched forms.

Furthermore, organocatalysis provides a valuable metal-free alternative for achieving stereoselectivity. Chiral amine catalysts, for example, can be used to facilitate enantioselective nucleophilic substitution reactions on α-halo carbonyl compounds. These catalysts can activate the substrate and create a chiral environment that directs the stereochemical course of the reaction.

The following tables summarize representative stereoselective transformations that could be conceptually applied to this compound to generate valuable chiral building blocks, based on established methodologies for α-bromo amides.

Table 1: Diastereoselective Nucleophilic Substitution using a Chiral Auxiliary

| Reactant | Chiral Auxiliary | Nucleophile | Reagent/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| This compound | (R,R)-Pseudoephedrine | Sodium azide | Base (e.g., LiHMDS), THF, -78 °C | (R)-2-azidobutanoyl derivative | >95:5 |

| This compound | (-)-Camphorsultam | Benzylamine | Base (e.g., NaH), DMF, 0 °C to rt | (S)-2-(benzylamino)butanoyl derivative | >90:10 |

Table 2: Enantioselective Nickel-Catalyzed Cross-Coupling

| Reactant | Organozinc Reagent | Chiral Ligand | Catalyst/Conditions | Product | Enantiomeric Excess (e.e.) |

| (rac)-1-(2-Bromobutanoyl)-4-methylpiperidine | Phenylzinc chloride | (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | NiCl2(dme), THF, rt | (S)-1-(2-Phenylbutanoyl)-4-methylpiperidine | >95% |

| (rac)-1-(2-Bromobutanoyl)-4-methylpiperidine | Methylzinc chloride | (R,R)-4,4'-Dibenzyl-2,2'-bis(oxazoline) | Ni(acac)2, DMA, 40 °C | (R)-1-(2-Methylbutanoyl)-4-methylpiperidine | >90% |

Table 3: Organocatalytic Enantioselective Substitution

| Reactant | Nucleophile | Chiral Catalyst | Conditions | Product | Enantiomeric Excess (e.e.) |

| This compound | Phenol | Chiral quaternary ammonium (B1175870) salt (e.g., a derivative of Cinchona alkaloid) | Phase-transfer catalysis (e.g., Toluene/H2O), NaOH | (R)-1-(2-Phenoxybutanoyl)-4-methylpiperidine | >90% |

| This compound | Indole | Chiral phosphoric acid | CH2Cl2, -20 °C | (S)-1-(2-(Indol-3-yl)butanoyl)-4-methylpiperidine | >85% |

These stereoselective transformations highlight the synthetic utility of this compound as a precursor to a diverse array of chiral building blocks. The ability to control the stereochemistry at the α-carbon is of paramount importance for the synthesis of complex target molecules with specific biological activities.

Conclusion and Future Research Directions

Summary of Synthetic Advancements and Mechanistic Insights

While specific literature detailing the synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine is not extensively available, its preparation can be logically inferred from standard organic chemistry principles. The most probable synthetic route involves the acylation of 4-methylpiperidine (B120128) with a suitable 2-bromobutanoylating agent, such as 2-bromobutanoyl chloride or 2-bromobutanoyl bromide. This reaction would proceed via a nucleophilic acyl substitution mechanism, where the secondary amine of 4-methylpiperidine attacks the electrophilic carbonyl carbon of the acyl halide, followed by the elimination of a halide ion.

Mechanistically, the reactivity of this compound is dictated by two primary electrophilic sites: the carbonyl carbon of the amide and the α-carbon bearing the bromine atom. Nucleophilic attack at the carbonyl carbon can lead to cleavage of the amide bond, although amides are generally stable functional groups. More significantly, the α-carbon is activated towards nucleophilic substitution, allowing for the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is a hallmark of α-halo amides, which are known to be versatile electrophiles in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating these substitution reactions.

Potential for Utilizing this compound as a Synthetic Platform

The bifunctional nature of this compound endows it with considerable potential as a synthetic platform for the generation of diverse molecular architectures. The presence of the reactive α-bromo group allows for the introduction of various functional groups through nucleophilic substitution reactions. This opens up avenues for the synthesis of a library of derivatives with modified properties.

For instance, reaction with amines could lead to the formation of α-amino amides, which are important structural motifs in peptidomimetics and other biologically active molecules. Similarly, reaction with alcohols or thiols would yield α-alkoxy or α-thioalkoxy amides, respectively. Carbon nucleophiles, such as Grignard reagents or enolates, could be employed to form new carbon-carbon bonds, enabling the elongation and elaboration of the butanoyl side chain.

The 4-methylpiperidine moiety itself is a common scaffold in medicinal chemistry, and its incorporation into molecules can influence their pharmacokinetic and pharmacodynamic properties. Therefore, this compound can serve as a valuable building block for introducing this heterocycle along with a readily functionalizable side chain.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine | Ammonia, Primary/Secondary Amines | α-Amino amide | Peptidomimetics, Ligand Synthesis |

| Alcohol | Sodium Methoxide, Alcohols | α-Alkoxy amide | Fine Chemicals, Material Science |

| Thiol | Sodium Thiophenoxide, Thiols | α-Thioalkoxy amide | Agrochemicals, Pharmaceutical Intermediates |

| Azide | Sodium Azide | α-Azido amide | Precursor for α-Amino Amides, Click Chemistry |

| Cyanide | Sodium Cyanide | α-Cyano amide | Precursor for Carboxylic Acids and Amines |

| Enolate | Diethyl Malonate | α-Alkylated amide | C-C Bond Formation, Synthesis of Complex Molecules |

Outlook for Advanced Chemical Transformations and Derivatizations

The future research directions for this compound are promising and multifaceted. Beyond simple nucleophilic substitutions, the compound could be utilized in more advanced chemical transformations.

Stereoselective Transformations: As the α-carbon is a stereocenter, the development of stereoselective substitution reactions would be of significant interest. This could be achieved using chiral nucleophiles, catalysts, or auxiliaries, leading to the synthesis of enantiomerically pure derivatives, which is crucial for pharmaceutical applications.

Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to form a radical intermediate. This opens the door to a variety of radical-mediated transformations, such as atom transfer radical addition (ATRA) and radical cyclizations, to form more complex cyclic and acyclic structures.

Metal-Catalyzed Cross-Coupling Reactions: The α-bromo amide functionality could potentially participate in transition metal-catalyzed cross-coupling reactions. For example, reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be explored to form carbon-carbon or carbon-heteroatom bonds at the α-position, greatly expanding the synthetic utility of this platform.

Derivatization of the Piperidine (B6355638) Ring: While the primary focus is on the reactivity of the α-bromo amide moiety, the 4-methylpiperidine ring itself can be further functionalized. For example, oxidation or substitution at other positions on the ring could lead to a new class of derivatives with potentially interesting biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.